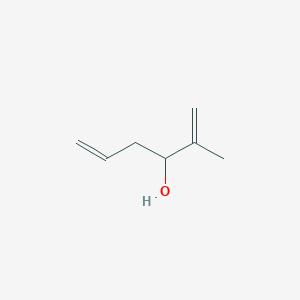

2-Methyl-1,5-hexadien-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexa-1,5-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-5-7(8)6(2)3/h4,7-8H,1-2,5H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPIKCXXXVLDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937934 | |

| Record name | 2-Methylhexa-1,5-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17123-60-3 | |

| Record name | 2-Methyl-1,5-hexadiene-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexa-1,5-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1,5 Hexadien 3 Ol and Analogous Structures

Grignard Reagent Applications in Dienol Synthesis

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. pressbooks.publibretexts.orgmt.com Their utility in the synthesis of 2-methyl-1,5-hexadien-3-ol and similar dienols is demonstrated through several key reaction types.

Synthesis from Unsaturated Carbonyl Compounds and Allylmagnesium Halides

A primary and direct method for synthesizing this compound involves the reaction of an unsaturated carbonyl compound with an allylmagnesium halide. researchgate.net Specifically, the Grignard reaction between methacrolein (B123484) and allylmagnesium bromide yields this compound. This reaction proceeds via the nucleophilic attack of the allyl Grignard reagent on the carbonyl carbon of methacrolein, followed by an aqueous workup to produce the target dienol. A similar, well-documented procedure involves the reaction of acrolein with allylmagnesium bromide to produce 1,5-hexadien-3-ol (B146999). orgsyn.orgoregonstate.edu

The general scheme for this synthesis is as follows:

Formation of the Grignard Reagent: Allyl bromide is reacted with magnesium turnings in an ether solvent, such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), to form allylmagnesium bromide. libretexts.orgorgsyn.org

Reaction with the Carbonyl Compound: The unsaturated aldehyde or ketone (e.g., methacrolein) is then added to the Grignard reagent. orgsyn.org

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed, typically with an acidic aqueous solution, to yield the final dienol product. orgsyn.orggoogle.com

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Alkylation Reactions of Organometallic Intermediates

The synthesis of dienols can also be approached through the alkylation of organometallic intermediates, such as dienolate anions derived from α,β-unsaturated acids. acs.org While not a direct synthesis of this compound, this strategy is crucial for creating more complex, substituted dienol structures. The process generally involves the deprotonation of an α,β-unsaturated carbonyl compound to form a dienolate, which can then be selectively alkylated at the γ-position. acs.org

Furthermore, iron-catalyzed cross-coupling reactions between dienol phosphates and Grignard reagents provide an efficient route to terminal conjugated dienes. nih.govorganic-chemistry.orgacs.orgacs.orgnih.gov This methodology can be adapted for the synthesis of complex dienols by using appropriately functionalized Grignard reagents. The reaction is catalyzed by iron salts, such as Fe(acac)₃, and proceeds under mild conditions with high stereoselectivity. nih.govorganic-chemistry.orgacs.org

Reactions of Alkenyl Chloromethyl Oxiranes with Magnesium in Tetrahydrofuran

An alternative approach to dienol synthesis involves the reaction of alkenyl chloromethyl oxiranes with magnesium in tetrahydrofuran (THF). This reaction proceeds through a magnesium-mediated ring-opening of the oxirane, followed by rearrangement to form a dienol. The specific substitution pattern on the oxirane ring and the alkenyl group dictates the final structure of the dienol product. While specific examples for the direct synthesis of this compound via this method are less common in the literature, the underlying principle represents a viable synthetic strategy for analogous structures.

Pericyclic Rearrangements in Dienol Construction

Pericyclic reactions, which involve the concerted reorganization of electrons in a cyclic transition state, offer elegant and stereospecific methods for the synthesis of dienols. spcmc.ac.innih.govebsco.comacs.orgwikipedia.org

benchchem.comCurrent time information in Bangalore, IN.-Wittig Rearrangement of Unsymmetrical Bis-Allylic Ethers

The Current time information in Bangalore, IN.-Wittig rearrangement is a base-promoted transformation of an ether into an alcohol. organic-chemistry.orgwikipedia.org When applied to unsymmetrical bis-allylic ethers, this rearrangement can lead to the formation of dienols. The reaction proceeds through the deprotonation of a carbon alpha to the ether oxygen, followed by a Current time information in Bangalore, IN.-sigmatropic shift. wikipedia.org

However, the nih.gov-Wittig rearrangement is often a competing and sometimes predominant pathway, especially at lower temperatures. organic-chemistry.orgwikipedia.org The nih.gov-Wittig rearrangement of allylic ethers is a concerted, pericyclic process that yields homoallylic alcohols and can be highly stereoselective. wikipedia.orgwikipedia.org The competition between the Current time information in Bangalore, IN. and nih.gov pathways can be influenced by temperature and the structure of the substrate. wikipedia.orgresearchgate.net For instance, the products of the nih.gov-Wittig rearrangement of bis(allylic) ethers are 1,5-dien-3-ols. wikipedia.org

Oxy-Anion Acceleratedbenchchem.comnih.gov-Sigmatropic Shifts

The oxy-Cope rearrangement, a nih.govnih.gov-sigmatropic shift of 1,5-dien-3-ols, is a powerful tool for synthesizing δ,ε-unsaturated carbonyl compounds. libretexts.orgnih.gov When the hydroxyl group is converted to an alkoxide (an oxy-anion), the rate of this rearrangement is dramatically accelerated. libretexts.orgcaltech.edu This "anionic oxy-Cope rearrangement" proceeds through an enolate intermediate which, upon quenching, yields the unsaturated carbonyl compound.

This principle can be applied to the synthesis of dienols by designing substrates that, after the rearrangement, generate a new dienol structure or a precursor that can be readily converted to one. The rearrangement of the alkali metal salts of 1,5-hexadien-3-ols themselves leads to the enolates of δ,ε-unsaturated carbonyl compounds. caltech.edu The stereoselectivity of these nih.gov-sigmatropic rearrangements is often high, with a preference for the formation of the E-alkene. wikipedia.org

Anionic Oxy-Cope Rearrangement Studies

The anionic oxy-Cope rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds with a remarkable rate acceleration of 10¹⁰ to 10¹⁷-fold compared to its neutral counterpart. nih.gov This acceleration allows the reaction to occur at significantly lower temperatures, even cryogenic ones, rendering the process essentially irreversible and highly useful for constructing complex molecular frameworks. nih.govacs.org The rearrangement involves the rsc.orgrsc.org-sigmatropic shift of a 1,5-dien-3-alkoxide, leading to the formation of a δ,ε-unsaturated enolate.

Studies on the gas-phase rearrangements of 1,5-hexadien-3-oxide and 3-methyl-1,5-hexadien-3-oxide have provided fundamental insights into this transformation. nih.govacs.org These investigations, utilizing techniques like Fourier transform mass spectrometry (FTMS) and the flowing afterglow (FA) method, have demonstrated that the gas-phase Cope rearrangement of both secondary and tertiary alkoxides is a facile process. nih.govacs.org The activation enthalpy for the rearrangement of both the parent secondary and tertiary substrates has been estimated to have an upper limit of approximately 11 kcal mol⁻¹ at 298 K, which is consistent with theoretical predictions. nih.govacs.org

The stereochemical outcome of the anionic oxy-Cope rearrangement is highly dependent on the geometry of the transition state. Generally, the reaction is believed to proceed through a chair-like transition state. acs.org The orientation of the oxyanionic group, whether pseudoequatorial or pseudoaxial, is a critical factor influencing the stereoselectivity of the product. acs.org For substrates without significant steric constraints, a slight stereoelectronic preference for the pseudoaxial orientation of the oxyanionic bond is observed. acs.org However, substitution at the C5 position of the 1,5-hexadien-3-ol framework can lead to 1,3-diaxial steric interactions in the transition state with a pseudoaxial oxyanion, thus favoring a pseudoequatorial disposition. acs.org

In the context of substituted systems like 4-methyl-1,5-heptadien-3-ols, the E/Z stereoselectivity of the resulting aldehyde is influenced by the relative stereochemistry of the starting dienol. oup.com This dependence underscores the importance of substrate control in directing the stereochemical course of the rearrangement. While no catalytic, enantioselective versions of the oxy-Cope rearrangement have been reported, synergistic ion-binding strategies using bifunctional urea (B33335) catalysts have shown promise in catalyzing the anionic oxy-Cope rearrangement of a symmetric bis-styrenyl allyl alcohol with moderate enantiomeric ratios (up to 75:25 e.r.). nih.gov

Enantioselective Approaches to this compound and Chiral Dienols

The synthesis of enantiomerically pure or enriched chiral alcohols is a cornerstone of modern organic synthesis. For this compound and related dienols, several enantioselective strategies have been developed.

Catalytic Asymmetric Allylation Reactions

Catalytic asymmetric allylation of carbonyl compounds represents a direct and efficient method for the synthesis of chiral homoallylic alcohols. rsc.org This reaction has been extensively studied, with significant advancements in the development of chiral catalysts and allylic boronates. rsc.org These methods provide access to important building blocks for the synthesis of natural products and pharmaceuticals. rsc.org

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful tool for constructing stereogenic centers. stanford.edu For instance, a Pd-catalyzed decarboxylative asymmetric alkylation has been used to create vicinal all-carbon quaternary stereocenters. stanford.edu Furthermore, molybdenum-catalyzed asymmetric allylic alkylation has been employed as a key step in the total synthesis of various alkaloids. stanford.edu A highly efficient asymmetric allylic alkylation of vinyl epoxides with carbon nucleophiles has been achieved through a synergistic catalytic system involving a chiral N,N′-dioxide/Ni(II) complex and an achiral Pd(0) catalyst, yielding multi-substituted allylic alcohols with high regio-, Z/E-, and enantioselectivity. researchgate.net

Sharpless Kinetic Resolution Strategies for Related Compounds

The Sharpless kinetic resolution is a highly reliable and widely used method for resolving racemic allylic alcohols. acs.orgwikipedia.org This process utilizes a chiral catalyst system composed of titanium tetraisopropoxide, diethyl tartrate, and an oxidant like tert-butyl hydroperoxide to selectively epoxidize one enantiomer of the racemic alcohol at a faster rate, leaving the other enantiomer unreacted and in high enantiomeric excess. wikipedia.orgyoutube.com

This strategy has been successfully applied to the kinetic resolution of 1,5-hexadien-3-ol, which is a close structural analogue of this compound. acs.orgbris.ac.uk The resolution can achieve high enantiomeric excesses (>90% ee) and is crucial in the total synthesis of natural products like (+)-rogioloxepane A and (+)-obtusenyne. acs.orgbris.ac.uk The success of this method relies on the presence of the allylic alcohol functionality, which coordinates to the chiral titanium catalyst, enabling the facial discrimination of the double bond epoxidation. youtube.com While a kinetic resolution process inherently limits the theoretical yield of the desired enantiomer to 50%, it can provide access to materials with very high enantiomeric purity. wikipedia.org

Table 1: Sharpless Kinetic Resolution of Allylic Alcohols

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 1,5-Hexadien-3-ol | Ti(O-i-Pr)₄, (-)-Dicyclohexyltartrate, t-BuOOH | 98% | bris.ac.uk |

| Racemic Allylic Alcohols (general) | Titanium tetraisopropoxide, Diethyl tartrate, tert-Butyl hydroperoxide | Approaching 100% in some cases | wikipedia.org |

Utilization of Chiral Catalysts (e.g., Bis(oxazolinyl)phenylrhodium(III) Complexes)

Chiral bis(oxazolinyl)phenylrhodium(III) complexes, often referred to as Phebox-Rh(III) complexes, have emerged as effective Lewis acid catalysts for the enantioselective allylation of aldehydes. rsc.orgmdpi.comacs.org These air-stable and water-tolerant complexes can catalyze the addition of allyltin (B8295985) reagents to aldehydes, producing chiral homoallylic alcohols with moderate to good enantioselectivity (up to 94% ee). mdpi.comacs.org

The reaction typically proceeds in the presence of 5-10 mol% of the (Phebox)RhX₂(H₂O) complex (where X = Cl, Br) at ambient temperature. mdpi.com Mechanistic studies, including X-ray crystallography and NMR spectroscopy, have revealed that the active catalyst is the (Phebox)RhCl₂ fragment, which is generated by the release of the water ligand. acs.org This fragment then acts as a Lewis acid, activating the aldehyde for nucleophilic attack by the allyltin reagent. acs.org The observed stereochemistry of the products can be explained by an inverse antiperiplanar transition-state model. acs.org These catalysts have also been shown to be effective in the asymmetric aldol-type condensation of isocyanides with aldehydes. acs.org

Table 2: Enantioselective Allylation using Chiral Rhodium Catalysts

| Aldehyde | Allylating Agent | Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Various Aldehydes | Allyltributyltin | (Phebox)RhCl₂(H₂O) | Up to 80% | rsc.org |

| Amino Aldehydes | Allyltributyltin | (S,S)-(Phebox)RhX₂(H₂O) | Up to 94% | mdpi.com |

Alternative Synthetic Routes and Precursor Chemistry

Reduction of Unsaturated Epichlorohydrin (B41342) Compounds

An alternative pathway to allylic alcohols involves the reaction of epichlorohydrin with alcohols or phenols to form chlorohydrin ethers, followed by dehydrohalogenation to yield glycidyl (B131873) ethers. google.comresearchgate.net The subsequent reduction of these epoxy compounds can provide access to the desired alcohol functionality.

The initial reaction of an alcohol with epichlorohydrin can be catalyzed by a Lewis acid such as boron trifluoride. google.com The resulting chlorohydrin ether is then treated with a base, like sodium hydroxide, to induce dehydrohalogenation and form the corresponding glycidyl ether. google.com The synthesis of epichlorohydrin itself can be achieved through various methods, including the reaction of allyl chloride with hydrogen peroxide. google.comresearchgate.net

The ring-opening of the epoxide in the glycidyl ether can be achieved using reducing agents to furnish the alcohol. While this general strategy is well-established for the synthesis of various alcohols, its specific application to produce this compound would require an unsaturated alcohol as the starting material in the initial reaction with epichlorohydrin, or subsequent chemical modifications to introduce the unsaturation. The flow synthesis of β-amino alcohols has been demonstrated through the coupling of epichlorohydrin with phenols, followed by aminolysis of the resulting epoxide. royalsocietypublishing.org This highlights the versatility of epichlorohydrin as a building block in multi-step synthetic sequences.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1,5 Hexadien 3 Ol

Oxidation Reactions and Product Diversification

The oxidation of 2-Methyl-1,5-hexadien-3-ol can proceed through several pathways, influenced primarily by the choice of oxidizing agent and reaction conditions. The presence of a secondary hydroxyl group, an adjacent double bond, and a second, more distant double bond allows for selective or combined oxidation at these sites.

The most straightforward oxidation of this compound involves the conversion of its secondary alcohol function into a ketone. This transformation yields 2-Methyl-1,5-hexadien-3-one. This reaction is effectively achieved using chromium-based reagents, which are known for their efficacy in oxidizing secondary alcohols to ketones without significantly affecting the carbon-carbon double bonds under controlled conditions.

Research has shown that the oxidation of the parent compound, referred to as 4a in a particular study, with oxidants such as Pyridinium Chlorochromate (PCC) and Zinc Chlorochromate (ZCC) leads to the formation of the corresponding α,β-unsaturated ketone. mdpi.com Specifically, using PCC (Method A) resulted in a 67.5% yield of 5-Methyl-1,5-hexadien-3-one (5a), while ZCC (Method B) provided a 62.4% yield of the same product. mdpi.com

Beyond the oxidation of the hydroxyl group, the allylic C-H bonds in this compound are also susceptible to oxidation, particularly with stronger oxidizing agents. When this compound was oxidized with Zinc Chlorochromate (ZCC) in dichloromethane (B109758) (CH2Cl2), a reagent known to oxidize allylic C-H bonds, a diketone was formed alongside the expected ketone. mdpi.com This product, 2-Methyl-1,5-hexadiene-3,4-dione, results from the oxidation of both the hydroxyl group and the adjacent allylic hydrogen. mdpi.com

The presence of two double bonds in this compound allows for epoxidation reactions. The reaction of substituted 1,5-hexadien-3-ols with tert-Butyl hydroperoxide (t-BuOOH) can lead to the formation of epoxides. mdpi.com In these reactions, t-BuOOH can oxidize the hydroxyl group to a carbonyl group while simultaneously converting one or both of the double bonds into an epoxide. mdpi.com For instance, the oxidation of a related homoallylic alcohol with t-BuOOH yielded an α,β-epoxyalcohol, demonstrating this reaction pathway. mdpi.com

The choice of oxidant is critical in determining the reaction outcome for this compound. A comparative analysis reveals distinct specificities:

Pyridinium Chlorochromate (PCC): Primarily oxidizes the secondary alcohol to the corresponding ketone, 2-Methyl-1,5-hexadien-3-one, with good yield and selectivity, leaving the diene system intact. mdpi.com

Zinc Chlorochromate (ZCC): Acts as a stronger oxidizing agent. It not only converts the alcohol to a ketone but also facilitates allylic oxidation, leading to the formation of a dione (B5365651) product, 2-Methyl-1,5-hexadiene-3,4-dione. mdpi.com

tert-Butyl Hydroperoxide (t-BuOOH): This reagent demonstrates radical character and can induce both oxidation of the alcohol and epoxidation of the double bonds. mdpi.com This dual reactivity can lead to a mixture of products, including epoxy alcohols. mdpi.com

| Oxidant | Product(s) | Yield (%) | Reaction Pathway |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | 5-Methyl-1,5-hexadien-3-one | 67.5 | Alcohol Oxidation |

| Zinc Chlorochromate (ZCC) | 5-Methyl-1,5-hexadien-3-one | 62.4 | Alcohol Oxidation |

| 2-Methyl-1,5-hexadiene-3,4-dione | 3.0 | Alcohol and Allylic C-H Oxidation | |

| tert-Butyl Hydroperoxide (t-BuOOH) | Epoxidation and Oxidation Products (e.g., α,β−epoxyalcohol) | N/A | Epoxidation & Alcohol Oxidation |

Cycloaddition and Intramolecular Processes

The conjugated diene system within this compound and its isomers is amenable to cycloaddition reactions, a powerful class of reactions for forming cyclic structures.

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. While specific studies on the Diels-Alder reactions of this compound are not extensively detailed in the provided search results, the reactivity of closely related compounds, such as 2,4-hexadien-1-ol, provides significant insight. acs.orgens-lyon.fr

In a typical scenario, the reaction of a dienol like 2,4-hexadien-1-ol with a dienophile such as maleic anhydride (B1165640) proceeds readily. acs.orgens-lyon.fr The reaction is stereospecific, meaning the stereochemistry of the reactants dictates the stereochemistry of the product. masterorganicchemistry.com The reaction initially forms the expected bicyclic anhydride adduct. However, the presence of the pendant hydroxyl group can lead to a subsequent intramolecular reaction. This secondary step involves the nucleophilic attack of the alcohol on the anhydride, resulting in the formation of a lactone. acs.orgens-lyon.fr This tandem Diels-Alder/lactonization sequence is an efficient method for constructing complex polycyclic molecules with multiple stereocenters in a single operation. acs.org

Intramolecular Photocycloaddition Reactions of Dienyl Systems

Intramolecular photocycloaddition reactions are powerful methods for constructing complex cyclic and polycyclic molecular architectures from open-chain precursors. For dienyl systems like this compound, these reactions typically involve the photochemical excitation of one of the double bonds, followed by an intramolecular reaction with the second double bond to form a cyclobutane (B1203170) ring. These [2+2] photocycloadditions are synthetically valuable due to their ability to create strained four-membered rings.

While specific studies detailing the intramolecular photocycloaddition of this compound are not extensively documented in the surveyed literature, the reactivity can be inferred from established principles and related systems. The irradiation of 1,3-dienes, for instance, can be initiated with long-wavelength visible light using transition metal photocatalysts, such as iridium complexes. nih.gov This approach is tolerant of various functional groups and leads to the formation of vinylcyclobutane products. nih.gov In the case of this compound, an intramolecular [2+2] cycloaddition would be expected to yield a bicyclic alcohol containing a cyclobutane ring. The regioselectivity and stereoselectivity of such a reaction would be influenced by the substitution pattern of the diene and the conformation of the tether connecting the two alkene units. Other dienyl systems, such as those embedded within 1,3-dioxin-4-ones, have been shown to undergo stereoselective intramolecular photocycloaddition to generate complex polycyclic frameworks. semanticscholar.org

Cyclization vs. Elimination Reactions

The presence of a hydroxyl group in this compound introduces a competitive interplay between cyclization and elimination reactions, with the reaction outcome heavily dependent on the conditions employed.

Elimination Reactions: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a more conjugated triene system. This acid-catalyzed dehydration is a common pathway for alcohols. ksu.edu.sa However, for a diene system like this compound, this can also lead to side reactions such as dimerization or polymerization. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene, although the specific product distribution can be influenced by steric factors and the base used. ksu.edu.saiitk.ac.in

Cyclization Reactions: Alternatively, the nucleophilic hydroxyl group can participate in intramolecular cyclization reactions. For instance, intramolecular etherification can lead to the formation of cyclic ethers. While direct examples for this compound are scarce, the parent compound, 1,5-hexadien-3-ol (B146999), is a known precursor for the synthesis of nine-membered cyclic ethers like obtusenyne, a process that relies on cyclization. bris.ac.uksigmaaldrich.com Such cyclizations can be promoted by specific reagents that activate either the hydroxyl group or one of the double bonds. For example, magnesium-mediated intramolecular cycloaddition of nitrile oxides to 1,5-hexadien-3-ol demonstrates excellent regioselectivity and diastereoselectivity in forming cyclic products.

The following table outlines the competing pathways for dienols like this compound.

| Reaction Type | Typical Conditions | Primary Product Type | Governing Principles |

|---|---|---|---|

| Elimination (Dehydration) | Acid catalysis (e.g., H₂SO₄, TsOH), heat | Acyclic triene | E1/E2 mechanisms, Zaitsev's Rule ksu.edu.saiitk.ac.in |

| Cyclization (Intramolecular Etherification) | Base-mediated or metal-catalyzed | Cyclic ether (e.g., Tetrahydrofuran (B95107) or Oxonene derivatives) | Nucleophilic attack of the hydroxyl group on an activated double bond |

Metal-Catalyzed Transformations

Transition metal catalysis offers a diverse toolbox for the selective functionalization of dienols like this compound.

Rhodium-Catalyzed Intermolecular Hydroacylation

Intermolecular hydroacylation, the addition of an aldehyde C-H bond across a C=C double bond, is a highly atom-economical method for synthesizing ketones. ncats.io Rhodium complexes are effective catalysts for this transformation. ncats.ioresearchgate.net While studies on this compound itself are not specified, research on the closely related 1,4-pentadien-3-ol (B123337) and other 1,5-dienes provides significant insight. researchgate.net The hydroacylation of these dienes with salicylaldehydes, using a rhodium catalyst, proceeds under mild conditions. researchgate.net The chelation of both the salicylaldehyde (B1680747) and the diene to the rhodium center is crucial for the reaction's success. researchgate.net For 1,4-pentadien-3-ol, the reaction exclusively yields the "normal" product, resulting from acylation at the terminal position, with no "iso" product observed. researchgate.net

The table below summarizes the results for related dienol substrates.

| Substrate | Aldehyde | Catalyst System | Product(s) | Total Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Pentadien-3-ol | Salicylaldehyde | RhCl(PPh₃)₃ | Normal-product exclusively | 93% | researchgate.net |

| 3-Methyl-1,4-pentadiene | Salicylaldehyde | RhCl(PPh₃)₃ | Mixture of iso- and normal-products (5:3 ratio) | 91% | researchgate.net |

Based on these findings, this compound would be expected to undergo rhodium-catalyzed hydroacylation, likely with high regioselectivity influenced by the methyl group and the directing effect of the hydroxyl group.

Ring-Closing Metathesis (RCM) in Dienol Chemistry

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic alkenes. This reaction is particularly relevant for dienes like this compound, offering a direct route to five- or six-membered carbocycles. The parent compound, 1,5-hexadien-3-ol, has been utilized in total synthesis where RCM is a key step to form a nine-membered oxonene ring. bris.ac.uksigmaaldrich.com

The success of RCM on acyclic dienols can be significantly influenced by substituents. doi.org The free hydroxyl group can complex with the ruthenium catalyst, sometimes retarding the reaction. doi.org Consequently, protection of the alcohol as an acetate (B1210297) or silyl (B83357) ether can accelerate the reaction. doi.org Conversely, the presence of an alkoxy group at an allylic or vicinal position can facilitate the RCM reaction, a phenomenon attributed to a beneficial chelation effect with the ruthenium center. doi.org

The following table illustrates the effect of substrate structure on RCM outcomes in acyclic dienols.

| Substrate Type | Protecting/Directing Group | Catalyst | Observation | Reference |

|---|---|---|---|---|

| 1,6-Dienol | Free -OH | Grubbs' 1st Gen. | Reaction can be slow or inert due to catalyst chelation. | doi.org |

| 1,6-Dienol Acetate | -OAc | Grubbs' 1st Gen. | Reaction is significantly faster than with the free alcohol. | doi.org |

| 1,6-Dienol with Allylic Alkoxy Group | Allylic -OR | Grubbs' 1st Gen. | Accelerated RCM compared to alkyl-substituted analogues. | doi.org |

For this compound, RCM would likely proceed to form a substituted cyclopentene, with the reaction rate being tunable by protecting the hydroxyl group.

Fundamental Mechanistic Studies

Theoretical Examination of Sigmatropic Rearrangement Mechanisms

This compound is an ideal substrate for studying sigmatropic rearrangements, particularly the oxy-Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. When the hydroxyl group is deprotonated to form an alkoxide, the reaction rate is dramatically accelerated, a phenomenon known as the anionic oxy-Cope rearrangement. caltech.edu

Gas-phase studies and theoretical calculations have been performed on the closely related 3-methyl-1,5-hexadien-3-oxide (the deprotonated form of 3-methyl-1,5-hexadien-3-ol). nih.govacs.org These investigations utilized both Fourier transform mass spectrometry (FTMS) and flowing afterglow (FA) techniques, along with density functional theory (DFT) calculations at the B3LYP/6-31+G* level. nih.govacs.org The research confirmed that the gas-phase Cope rearrangement of the tertiary alkoxide is a facile process. nih.govacs.org The rearrangement is significantly faster in the gas phase than in solution, which aligns with theoretical predictions. acs.org

The key theoretical finding is the low activation barrier for the rearrangement.

| System | Method | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Anionic Oxy-Cope (3-methyl-1,5-hexadien-3-oxide) | B3LYP/6-31+G | Enthalpy of Activation (ΔH‡) at 298 K | ~11 kcal/mol (upper limit) | nih.govacs.org |

| Neutral Oxy-Cope (hexa-1,5-dien-3-ol) | DFT (B3LYP/6-31G) | Free Energy of Activation (ΔG≠) | ~3-4 kcal/mol lower than parent hexa-1,5-diene | researchgate.net |

These studies highlight that deprotonation of a 1,5-hexadien-3-ol system dramatically lowers the activation energy for the researchgate.netresearchgate.net sigmatropic rearrangement, making the anionic oxy-Cope a highly efficient transformation. The methyl group at the C2 position in this compound would influence the conformational preferences of the transition state but is not expected to alter the fundamental favorability of this powerful rearrangement.

Analysis of Transition State Structures and Energy Surfaces

The oxy-Cope rearrangement of 1,5-dien-3-ols like this compound is a concerted pericyclic reaction that proceeds through a cyclic transition state. masterorganicchemistry.com The geometry and energy of this transition state are critical determinants of the reaction's feasibility and stereochemical outcome.

Computational and experimental studies have revealed that the rearrangement preferentially proceeds through a chair-like six-membered transition state. beilstein-journals.orgacs.org This preference is analogous to the conformational preference of cyclohexane (B81311), with the chair geometry being significantly lower in energy than the alternative boat conformation. nih.gov For the parent Cope rearrangement of 1,5-hexadiene, the chair transition state is favored by a significant margin. nih.gov However, in highly substituted or conformationally constrained systems, the energy barrier for a boat transition state may become accessible. beilstein-journals.org

The potential energy surface (PES) for the oxy-Cope rearrangement has been extensively studied using computational methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net These studies map the energy of the system as the bond-breaking and bond-forming processes occur. A key feature of the energy surface for this compound is the dramatic rate acceleration observed when the hydroxyl group is deprotonated to form an alkoxide. nih.govrsc.org This reaction, known as the anionic oxy-Cope rearrangement, has a much lower activation energy than its neutral counterpart. nih.gov

Gas-phase studies on the closely related 3-methyl-1,5-hexadien-3-oxide (the deprotonated form of 3-methyl-1,5-hexadien-3-ol) have provided quantitative data on this phenomenon. nih.govacs.org Using techniques like Fourier transform mass spectrometry (FTMS) and computational analysis (B3LYP/6-31+G*), researchers established an upper limit for the enthalpy of activation (ΔH‡) for the gas-phase anionic rearrangement to be approximately 11 kcal/mol at 298 K. nih.govacs.orgacs.org This low barrier explains the observed facile isomerization and is consistent with theoretical predictions that the rearrangement is faster in the gas phase than in solution. acs.org The reaction is so favorable that it can proceed efficiently even at cryogenic temperatures. nih.gov This acceleration is attributed to the electron-donating alkoxide group weakening the adjacent C-C bond, thereby lowering the energy of the transition state. rsc.orgrsc.org

Some computational studies also suggest that the mechanism may not be purely concerted in all cases, with the possibility of a stepwise pathway involving a cyclohexane diyl intermediate. researchgate.net The character of the transition state can be "chameleonic," shifting between a concerted and a more diradical-like nature depending on the substitution pattern. researchgate.net

Interactive Table: Calculated Activation Parameters for Anionic Oxy-Cope Rearrangements

This table presents calculated and experimental activation enthalpy data for the anionic oxy-Cope rearrangement of 1,5-hexadien-3-ol derivatives, illustrating the low energy barrier for this transformation.

| Compound | Method | Activation Enthalpy (ΔH‡) (kcal/mol) | Reference |

| 3-Methyl-1,5-hexadien-3-oxide (gas-phase) | FTMS/FA (Experimental) & B3LYP/6-31+G* (Calculated) | ~11 | acs.org |

| 1,5-Hexadien-3-oxide (gas-phase) | FTMS/FA (Experimental) & B3LYP/6-31+G* (Calculated) | ~11 | acs.org |

Effects of Substituents on Reaction Kinetics and Thermodynamics

Substituents on the 1,5-hexadien-3-ol framework play a crucial role in modulating the kinetics and thermodynamics of the rearrangement, influencing reaction rates and the stability of reactants, transition states, and products.

The most profound substituent effect is the presence of the hydroxyl group at the C-3 position itself. When converted to its corresponding alkali metal alkoxide, the rate of the Cope rearrangement is accelerated by a factor of 10¹⁰ to 10¹⁷. nih.gov This dramatic increase in rate is due to the powerful electron-donating nature of the anionic oxygen, which significantly stabilizes the electron-deficient transition state. rsc.org

The effect of methyl substitution has been a subject of specific investigation. A key study by Viola et al. focused on the vapor-phase thermolyses of various methyl-substituted 3-hydroxy-1,5-hexadienes, providing a systematic analysis of their impact. acs.org The methyl group in this compound, located on a terminal double bond, can influence the reaction through steric and electronic effects. Generally, methyl groups in the 2- and 4-positions are reported to have only minor effects on the competition between the desired rearrangement and side reactions like cleavage. ccl.net

Computational studies on other substituted systems provide further insight into these effects. For instance, DFT calculations on 1,5-hexadienes with cyano or vinyl groups showed that substituents at C-2 and C-5 cooperatively lower the activation enthalpy. researchgate.net In contrast, substituents at C-2 and C-4 can have competitive, rather than cooperative, stabilizing effects. researchgate.net The electronic nature of the substituent is paramount; methoxy (B1213986) substituents, for example, have been shown to slow the concerted rearrangement, while thiomethoxy groups can accelerate it and promote a stepwise, heterolytic cleavage pathway. researchgate.net These findings underscore how substituents can fundamentally alter the potential energy surface and even change the reaction mechanism from concerted to stepwise.

Interactive Table: Influence of Substituent Position on Oxy-Cope Rearrangement

This table summarizes the general effects of different types of substituents at various positions on the rate of the oxy-Cope rearrangement, based on findings from experimental and computational studies.

| Substituent Position | Type of Substituent | General Effect on Reaction Rate | Mechanism |

| C-3 | Anionic Oxygen (-O⁻) | Dramatically Accelerates (10¹⁰-10¹⁷ fold) | Concerted beilstein-journals.orgbeilstein-journals.org-Sigmatropic |

| C-2 / C-5 | Electron Withdrawing (e.g., -CN) | Accelerates (Cooperative Effect) | Concerted beilstein-journals.orgbeilstein-journals.org-Sigmatropic |

| C-2 / C-4 | Electron Withdrawing (e.g., -CN) | Competitive Stabilization | Concerted beilstein-journals.orgbeilstein-journals.org-Sigmatropic |

| C-4 / C-6 | Methoxy (-OCH₃) | Slows Down | Concerted beilstein-journals.orgbeilstein-journals.org-Sigmatropic |

| C-4 / C-6 | Thiomethoxy (-SCH₃) | Accelerates | Promotes Stepwise Heterolytic Cleavage |

| C-2, C-3, C-4 | Methyl (-CH₃) | Minor Effect on Product Ratio | Concerted beilstein-journals.orgbeilstein-journals.org-Sigmatropic vs. Cleavage |

Spectroscopic Characterization and Analytical Techniques for 2 Methyl 1,5 Hexadien 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be constructed.

The ¹H NMR spectrum of 2-Methyl-1,5-hexadien-3-ol provides specific information about the chemical environment of each proton in the molecule. The signals are characterized by their chemical shift (δ) in parts per million (ppm), their multiplicity (e.g., singlet, doublet, triplet), and the integral value representing the number of protons.

A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different types of protons in the molecule. The vinylic protons of the C1 double bond (=CH₂) typically appear as separate signals due to their different spatial environments. The proton on the hydroxyl-bearing carbon (C3) appears as a multiplet, and the allylic protons on C4 show complex splitting. The terminal vinylic protons on C6 and the methyl protons on C2 also have characteristic chemical shifts.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H on C1 (vinyl) | ~4.9-5.0 | m | - |

| H on C1 (vinyl) | ~4.8-4.9 | m | - |

| H on C2 (methyl) | ~1.7 | s | - |

| H on C3 | ~4.1 | t | ~6.0 |

| H on C4 | ~2.3 | m | - |

| H on C5 | ~5.7-5.9 | m | - |

| H on C6 (vinyl) | ~5.0-5.2 | m | - |

| OH | Variable | s (broad) | - |

Note: This table is a representation of expected values. Actual experimental values may vary. The signal for the hydroxyl proton (OH) can vary in position and may exchange with D₂O.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. PubChem indicates the availability of ¹³C NMR spectral data for this compound. nih.gov The spectrum would be expected to show seven distinct peaks corresponding to the seven carbon atoms of this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (=CH₂) | ~112 |

| C2 (quaternary C=) | ~145 |

| C3 (-CH(OH)-) | ~75 |

| C4 (-CH₂-) | ~42 |

| C5 (=CH-) | ~134 |

| C6 (=CH₂) | ~118 |

| C7 (-CH₃) | ~18 |

Note: This table contains predicted chemical shift values. Actual experimental data may differ slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum for this compound is available from the NIST WebBook. nist.gov The key absorptions are for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).

A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C=C stretching vibrations of the two alkene groups would appear in the 1640-1680 cm⁻¹ region. Additionally, C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons are expected just above and below 3000 cm⁻¹, respectively. The C-O stretching vibration of the secondary alcohol typically appears in the 1000-1100 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching, broad | ~3200-3600 |

| C-H (alkene) | Stretching | ~3010-3095 |

| C-H (alkane) | Stretching | ~2850-2960 |

| C=C (alkene) | Stretching | ~1640-1680 |

| C-O (alcohol) | Stretching | ~1000-1100 |

Source: Data interpreted from NIST gas-phase IR spectrum and general IR correlation tables. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, the molecular formula is C₇H₁₂O, corresponding to a molecular weight of 112.17 g/mol . nist.govnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 112. Common fragmentation patterns for allylic alcohols include the loss of a water molecule (H₂O, 18 Da), leading to a fragment at m/z = 94. Cleavage of the C-C bonds adjacent to the oxygen atom is also common. For instance, cleavage between C3 and C4 would lead to characteristic fragments. The fragmentation pattern provides a unique fingerprint that can be used to identify the compound.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 94 | [M - H₂O]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 71 | [M - C₃H₅]⁺ (loss of allyl group) |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Note: This table represents plausible fragmentation pathways. The relative abundance of each peak depends on the ionization conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Profiling and Component Identification in Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. This method is highly effective for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the compound would first travel through a GC column at a specific rate, resulting in a characteristic retention time. This retention time helps in its preliminary identification. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is then compared against spectral libraries, such as the NIST Mass Spectral Library, for positive identification. nih.govjddtonline.info This technique is particularly valuable in analyzing complex samples, for instance, in the study of reaction products where this compound might be an intermediate or final product. mdpi.com

Natural Occurrence and Isolation of 2 Methyl 1,5 Hexadien 3 Ol

Identification in Plant Extracts

The detection of 2-Methyl-1,5-hexadien-3-ol in plant matter is primarily achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual volatile compounds within a complex mixture.

Presence as a Constituent in Capsicum Species

Research into the chemical composition of Capsicum species, commonly known as peppers, has revealed the presence of this compound. A study focused on the antimicrobial properties of an ethanolic extract from pepper horns identified this compound as one of the constituents. researchgate.netffhdj.comresearchgate.net The analysis showed that this compound constituted 3.75% of the total extract. researchgate.netffhdj.com This particular extract also contained other major components, including 9,12-octadecadienal (B2616248) (29.99%), linalyl acetate (B1210297) (18.38%), and Z,Z-10,12-hexadecadien-1-ol acetate (14.65%). researchgate.netffhdj.com

| Constituent | Percentage in Extract (%) |

| 9,12-octadecadienal | 29.99 |

| Linalyl acetate | 18.38 |

| Z,Z-10,12-hexadecadien-1-ol acetate | 14.65 |

| This compound | 3.75 |

Detection in Extracts from Artemisia Species

The genus Artemisia, which includes a diverse range of aromatic and medicinal plants, has also been found to contain this compound. A phytochemical analysis of a methanolic extract from the aerial parts of Artemisia annua identified "3,5-Hexadien-2-ol, 2-methyl" through GC-MS. researchgate.net This compound was listed among forty-nine bioactive phytochemical compounds found in the extract. researchgate.net In a separate investigation on the root extract of Artemisia absinthium, a related compound, 1,5-Hexadien-3-ol (B146999), was detected at a concentration of 13.26%. mdpi.com

| Plant Species | Plant Part | Extraction Method | Compound Identified |

| Artemisia annua | Aerial Parts | Methanolic Extract | 3,5-Hexadien-2-ol, 2-methyl |

| Artemisia absinthium | Root | Not specified | 1,5-Hexadien-3-ol |

Applications and Derivatization in Advanced Organic Synthesis

Building Block for Complex Molecule Construction

The unique structure of 2-Methyl-1,5-hexadien-3-ol, featuring multiple reactive sites, makes it a candidate for the synthesis of intricate molecular architectures. However, its application in the synthesis of prominent natural products, insect pheromones, and antibiotics is not extensively documented in comparison to its unmethylated analogue, 1,5-hexadien-3-ol (B146999).

A thorough review of scientific literature indicates that while related structures are pivotal in the synthesis of various natural products, there is no direct evidence of this compound being employed as a starting material or key intermediate for the total synthesis of Epothilones, Rogioloxepane A, or Obtusenyne. Syntheses of marine metabolites like (+)-Rogioloxepane A and (+)-Obtusenyne have been successfully achieved starting from the closely related, commercially available compound 1,5-hexadien-3-ol. Current time information in Bangalore, IN.researchgate.netasianpubs.org These syntheses often utilize key steps such as asymmetric alkylation and ring-closing metathesis to construct the complex cyclic ether cores of the target molecules. Current time information in Bangalore, IN.

Substituted homoallylic alcohols and methyl-branched alkanols are recognized classes of intermediates in the synthesis of various insect pheromones. researchgate.netresearchgate.net For instance, the synthesis of an aggregation pheromone analogue for the mealworm (Tenebrio molitor) involves the sigmatropic rearrangement of 4-ethyl-2,4-dimethyl-1,5-hexadien-3-ol, a more substituted derivative. researchgate.net However, specific examples detailing the use of this compound as a direct precursor in the synthesis of a particular insect pheromone are not prominently featured in the available literature.

The class of substituted homoallylic alcohols has been noted for its utility in the synthesis of antibiotics. researchgate.netmdpi.com Research has been conducted on the antimicrobial and antifungal properties of various synthesized allyl-1,5-hexadien-3-ols themselves. researchgate.net Despite this, the role of this compound as a specific building block or component in the total synthesis of more complex antibiotic molecules is not clearly documented in scientific publications.

Synthesis of Bicyclic Lactones and Other Cyclic Systems

The formation of cyclic systems, such as bicyclic lactones, often relies on pericyclic reactions like the Diels-Alder or ene reactions. For example, the reaction between 2,4-hexadien-1-ol and maleic anhydride (B1165640) is a known method for producing a bicyclic adduct that subsequently forms a lactone. acs.org Similarly, other isomers and related diene alcohols have been used to generate cyclic structures. nih.gov However, a literature search did not yield specific studies demonstrating the successful cyclization of this compound via these pathways to form bicyclic lactones or other distinct cyclic systems.

Strategic Intermediate for Functional Group Interconversions

One of the most clearly documented applications of this compound in organic synthesis is its role as a strategic intermediate for functional group interconversions, particularly through oxidation reactions. The secondary alcohol group can be selectively oxidized to a ketone, transforming the molecule's chemical reactivity and providing a new synthetic handle.

Detailed research into the oxidation of substituted homoallylic alcohols has shown that this compound can be efficiently converted into its corresponding α,β-unsaturated ketone. mdpi.com The use of specific chromium-based reagents allows for this transformation with good yields.

Research Findings on the Oxidation of this compound:

Oxidation to Ketone: When oxidized with reagents such as Pyridinium chlorochromate (PCC) or Zinc chlorochromate nonahydrate (ZCC), this compound is converted to 5-Methyl-1,5-hexadien-3-one. mdpi.com

Oxidation to Diketone: The use of ZCC, a strong oxidizing agent, can also lead to the formation of a diketone product, 2-Methyl-1,5-hexadiene-3,4-dione, through the oxidation of both the hydroxyl group and an allylic C-H bond, albeit as a minor product. mdpi.com

These transformations highlight the utility of this compound as a precursor for generating more complex carbonyl compounds, which are themselves valuable intermediates in organic synthesis.

Table 1: Products from the Oxidation of this compound

| Starting Material | Reagent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 5-Methyl-1,5-hexadien-3-one | 62.4% | mdpi.com |

| This compound | Zinc chlorochromate (ZCC) | 5-Methyl-1,5-hexadien-3-one | Not specified | mdpi.com |

| This compound | Zinc chlorochromate (ZCC) | 2-Methyl-1,5-hexadiene-3,4-dione | 3.0% | mdpi.com |

Biological Activities and Pharmacological Relevance Excluding Clinical Data

Antimicrobial Properties Against Bacterial and Fungal Strains

Research has indicated that 2-Methyl-1,5-hexadien-3-ol possesses antimicrobial properties. Studies have shown its potential as an antibacterial and antifungal agent. For instance, it has been identified as a component in plant extracts that exhibit antimicrobial activity against various pathogens. researchgate.net

One study investigated the antifungal properties of several alkenoic and alkynoic acids and their esters. While not the most potent compound tested, 1,5-hexadien-3-ol (B146999) (a closely related compound) was shown to inhibit mold development at a concentration of 200 mg per desiccator. researchgate.net Another study on allyl-1,5-hexadien-3-ols also reported on their antimicrobial activities against a range of microorganisms. researchgate.net

In a study of Centaurea senegalensis, a related compound, 2-methyl-1,5-hexadien-3-yne, was identified as a major constituent of fractions that demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). bioline.org.br This suggests that the dienol or dien-yne scaffold may contribute to antibacterial efficacy. bioline.org.br

| Microorganism | Activity of Extract/Fraction Containing Dienol Scaffolds | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective | bioline.org.br |

| Vancomycin-resistant enterococci (VRE) | Effective | bioline.org.br |

| Escherichia coli | Effective | bioline.org.br |

Antioxidant Activity in Biological Assays

Compounds with similar structures to this compound have been evaluated for their antioxidant properties. ontosight.ai For example, a study on the root extract of Artemisia absinthium identified 1,5-Hexadien-3-ol as a constituent. nih.gov This extract demonstrated moderate antioxidant activity in both DPPH (IC50: 172.41 ± 3.15 μg/mL) and ABTS (IC50: 378.94 ± 2.18 μg/mL) radical scavenging assays. nih.gov While this points to the potential antioxidant capacity of extracts containing this compound, the specific contribution of this compound to this activity has not been isolated. The antioxidant properties of such extracts are often attributed to the synergistic effects of various components, including phenolic compounds and flavonoids. nih.govmdpi.com

Potential Contributions to Broader Pharmacological Effects of Natural Extracts (e.g., Anxiolytic, Antidepressant, Sedative Activities of Dienol-Containing Extracts)

Similarly, studies on extracts from Citrus aurantium and Dillenia indica have demonstrated anxiolytic and sedative properties. nih.govispub.com These effects are often attributed to the interaction of various phytochemicals with neurotransmitter systems, such as the GABAergic and serotonergic systems. nih.govmdpi.com The presence of dienols in such extracts raises the possibility of their involvement in these neurological effects. However, direct evidence linking this compound to anxiolytic, antidepressant, or sedative activities is still forthcoming.

A study on Chukrasia velutina leaves identified 1,5-Hexadien-3-ol, trifluoroacetate, and performed in silico docking studies for anxiolytic and antidepressant activity. nih.gov While the docking scores for this specific compound were not among the highest, the study highlights the exploration of such molecules for their potential neuropsychiatric effects. nih.gov

Elucidation of Structure-Activity Relationships for Bioactive Dienol Scaffolds

The biological activity of this compound is intrinsically linked to its chemical structure. The presence of a hydroxyl group allows for hydrogen bonding with biological molecules, which can influence enzyme and receptor interactions. The two double bonds can participate in various chemical reactions, further contributing to its biological effects.

The concept of molecular scaffolds is crucial in medicinal chemistry for understanding structure-activity relationships (SAR). nih.govnih.gov By analyzing the core structures of bioactive compounds, researchers can identify key features responsible for their pharmacological effects. The dienol scaffold of this compound represents a core structure that can be modified to explore how changes in its chemical makeup affect its bioactivity. whiterose.ac.ukresearcher.lifersc.org

For example, the position of the methyl group and the stereochemistry of the hydroxyl group can significantly impact the compound's interaction with biological targets. The development of synthetic routes to create analogs of this compound allows for systematic exploration of these SARs. whiterose.ac.uk Understanding these relationships is essential for the design of new bioactive molecules with improved potency and selectivity. nih.govnih.gov

Future Research Directions and Emerging Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral tertiary allylic alcohols, including 2-methyl-1,5-hexadien-3-ol, presents a significant challenge in organic synthesis due to the difficulty in differentiating the enantiofaces of the ketone precursors. nih.gov Overcoming this requires the development of highly selective catalytic systems. Future research is focused on creating new methods that provide precise control over the three-dimensional arrangement of atoms, which is crucial for applications in pharmaceuticals and natural product synthesis. acs.org

Promising areas of development include:

Asymmetric Metal Catalysis : Improved protocols for the enantioselective rhodium-catalyzed 1,2-addition of organometallic reagents to cyclic enones are being developed. nih.gov The use of additives like silver tetrafluoroborate (B81430) (AgBF4) can activate dimeric catalyst precursors, allowing for lower catalyst loadings (as low as 1 mol%) while achieving excellent enantioselectivity and high yields. nih.gov Similarly, chiral palladium complexes are being used for the asymmetric allylic substitution of vinylethylene carbonates with water and alcohols to create tertiary C-O bonds with high regioselectivity and enantioselectivity. acs.orgacs.org

Stereospecific Rearrangements : Catalytic asymmetric Meisenheimer rearrangements offer a stereospecific pathway to chiral acyclic tertiary allylic alcohols. nih.gov This approach overcomes the limitations of 1,2-addition methods, especially when the substituents on the ketone have similar steric bulk. nih.gov These reactions can proceed with low catalyst loadings under mild conditions, tolerating a variety of functional groups. nih.gov

Organocatalysis : The use of small organic molecules as catalysts is a rapidly growing field. semanticscholar.org Chiral diol-based catalysts, such as derivatives of BINOL and TADDOL, are effective in promoting enantioselective reactions by creating a chiral environment around the substrate. nih.gov Proline-derived organocatalysts have also shown success in catalyzing asymmetric aldol (B89426) reactions to produce precursors for chiral alcohols. nih.gov These methods avoid the use of potentially toxic and expensive metals.

Table 1: Emerging Stereoselective Synthetic Methods for Tertiary Allylic Alcohols

| Methodology | Catalyst Type | Key Features | Reported Selectivity |

|---|---|---|---|

| Asymmetric 1,2-Addition | Rhodium(I)/BINAP Complex | Addition of AlMe3 to cyclic enones; low catalyst loading (1 mol%). nih.gov | Excellent enantioselectivity. nih.gov |

| Asymmetric Allylic Substitution | Palladium/Phosphoramidite Ligand | Uses vinylethylene carbonates and water/alcohols as nucleophiles. acs.org | High yields and high enantioselectivities. acs.org |

| Asymmetric Meisenheimer Rearrangement | Bimetallic Palladacycle | Stereospecific pathway, tolerant of various functional groups. nih.gov | High enantioselectivity. nih.gov |

| Organocatalytic Aldol Reaction | L-proline Derivatives | Metal-free synthesis of chiral α-hydroxyphosphonates. nih.gov | Good yields (up to 81%) and enantioselectivity (up to 87% ee). nih.gov |

Exploration of Unconventional Reactivity and Catalysis

Moving beyond traditional synthesis, researchers are investigating novel reaction pathways and catalytic systems to harness the unique reactivity of dienols like this compound. These efforts aim to build complex molecular architectures in fewer steps and with greater efficiency.

Key emerging perspectives include:

Tandem and Cascade Reactions : These one-pot procedures, where a single event triggers a sequence of reactions, are highly efficient for building molecular complexity. rsc.org Tandem Diels-Alder reactions, for example, can be used for the straightforward formation of complex fused polycyclic systems. nih.gov Such strategies are desirable for their elegance, efficiency, and economy in terms of reagent use and purification. rsc.org

Hydrogen Autotransfer Processes : The asymmetric Guerbet reaction, which couples secondary and primary alcohols to form new chiral alcohols, operates via a "borrowing hydrogen" or hydrogen autotransfer mechanism. liverpool.ac.uk Mechanistic studies suggest this process involves the dehydrogenation of alcohol starting materials, condensation to form an α,β-unsaturated ketone, reduction to an allylic alcohol intermediate, and a final base-catalyzed isomerization and reduction to yield the chiral alcohol product. liverpool.ac.uk

Combined Chemoenzymatic Catalysis : Integrating the versatility of chemical catalysts with the high selectivity of biocatalysts offers a powerful synthetic strategy. mdpi.com This approach can achieve levels of chemo-, regio-, and stereoselectivity that are difficult to obtain with a single type of catalyst. mdpi.com For instance, a photocatalyst can be used to generate reactive species that then enter an enzymatic cycle to form novel carbon-carbon bonds with high stereocontrol. miragenews.com

Advanced Computational Studies for Rational Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical reactions involving allylic alcohols. These studies provide deep insights that guide the rational design of new catalysts and synthetic routes.

Future computational work will likely focus on:

Mechanistic Elucidation : DFT calculations are used to explore the detailed mechanistic pathways of reactions, such as the isomerization of allylic alcohols catalyzed by bases. acs.org These studies can differentiate between proposed mechanisms, like the metal cation-assisted (MCA) and ion pair-assisted (IPA) pathways, by calculating transition states and energy barriers. acs.org

Predictive Modeling : Multiple linear regression (MLR) models are being developed to predict the activation energy barriers for reactions like the palladium-catalyzed C–O bond cleavage of allylic alcohols. acs.org By correlating reaction outcomes with various descriptors for activators and ligands, these models can guide the selection of optimal reaction conditions. acs.org

Understanding Selectivity : Computational analysis helps to explain the origins of selectivity in complex reactions. For Diels-Alder reactions, DFT analysis combined with the distortion/interaction model can elucidate how the energy required to distort reactants and the binding energy in the transition state control the reaction barrier. researchgate.net This understanding is crucial for designing reactions that yield a specific desired stereoisomer. rsc.org

Table 2: Applications of Computational Studies in Allylic Alcohol Chemistry

| Computational Method | Area of Investigation | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of transition state structures and reaction energy profiles; differentiation between competing pathways. acs.orgrsc.org |

| Multiple Linear Regression (MLR) | Predictive Catalysis | Correlation of catalyst/reagent structure with activation energy barriers to predict reaction outcomes. acs.org |

| Frontier Molecular Orbital (FMO) Theory | Reactivity and Selectivity | Analysis of HOMO-LUMO interactions to explain the regioselectivity and stereoselectivity of cycloaddition reactions. researchgate.netnih.gov |

| Distortion/Interaction Model | Reaction Energetics | Deconstruction of activation barriers into reactant distortion energy and transition state interaction energy. researchgate.net |

Comprehensive Investigation of Broader Biological Activities and Mechanism of Action

While specific toxicological profiles are outside the scope of this article, the general biological activity of unsaturated alcohols is an area of active research. The unique structural features of this compound—a tertiary alcohol adjacent to a double bond—suggest a potential for diverse biological interactions, often mediated by metabolic activation.

Future investigations are expected to explore:

Metabolic Activation Pathways : A primary mechanism of action for many unsaturated alcohols involves metabolism by enzymes like alcohol dehydrogenase (ADH). uclan.ac.uk For primary and secondary allylic alcohols, this oxidation produces α,β-unsaturated aldehydes or ketones. uclan.ac.uk These metabolites are electrophilic and can react with soft nucleophiles in cells, such as thiol groups in proteins and glutathione. uclan.ac.uk Understanding if tertiary dienols like this compound undergo similar or alternative metabolic transformations is a key research question.

Role as Synthetic Building Blocks : Chiral allylic alcohols are critical intermediates in the synthesis of a wide range of biologically active compounds and natural products. nih.gov Their functional groups—the hydroxyl and the double bonds—allow for a variety of subsequent chemical transformations, making them valuable precursors in the pharmaceutical and agrochemical industries. acs.orgnih.gov

Sustainable and Green Chemistry Approaches to Dienol Synthesis

In line with the global push for environmental stewardship, future research on the synthesis of this compound will increasingly prioritize green and sustainable methods. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.comnih.gov

Key directions in this area include:

Biocatalysis : The use of enzymes and whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical catalysis. nih.gov Biocatalytic systems can be engineered to reduce α,β-unsaturated carboxylic acids directly to allylic alcohols, often with high conversion rates. rsc.orgrsc.org These reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh solvents and reagents. rsc.org

Renewable Feedstocks : There is growing interest in producing valuable chemicals from renewable resources. Processes are being developed for the synthesis of allyl alcohol from glycerol, a byproduct of biodiesel production, through deoxydehydration (DODH) reactions. mdpi.com

Atom Economy : Designing reactions with high atom economy, where most of the atoms in the reactants are incorporated into the final product, is a core principle of green chemistry. the-gist.org Tandem reactions and cycloadditions are often highly atom-economical. nih.govthe-gist.org

Green Solvents and Conditions : Research is focused on replacing volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or even vegetable oils. nih.govepitomejournals.com In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. epitomejournals.com

Table 3: Principles of Green Chemistry in Dienol Synthesis

| Green Chemistry Principle | Application in Dienol Synthesis | Example |

|---|---|---|

| Use of Catalysis | Replacing stoichiometric reagents with recyclable and highly efficient catalysts. nih.gov | Development of reusable solid acid catalysts or metal catalysts with high turnover numbers. epitomejournals.comsciencedaily.com |

| Use of Renewable Feedstocks | Sourcing starting materials from biological or waste streams instead of fossil fuels. nih.gov | Synthesis of allyl alcohol precursors from glycerol. mdpi.com |

| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous solvents with benign alternatives. epitomejournals.com | Performing tandem Diels-Alder reactions in vegetable oils. nih.gov |

| Design for Energy Efficiency | Using methods that require less energy, such as running reactions at ambient temperature and pressure. nih.gov | Biocatalytic reactions in aqueous buffer at or near room temperature. rsc.orgnih.gov |

| High Atom Economy | Maximizing the incorporation of reactant atoms into the final product. the-gist.org | Using cycloaddition reactions where all atoms from the diene and dienophile are part of the product. the-gist.org |

Q & A

Q. What are the established synthetic routes for 2-Methyl-1,5-hexadien-3-ol, and what yields are typically achieved?

The compound is synthesized via a Grignard reaction using allyl bromide, magnesium, and methacrolein in ether, yielding 72% after purification by gas-liquid partition chromatography (glpc). Key steps include reagent preparation, controlled addition of methacrolein, and standard work-up procedures to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential. NMR signals include δ 8.39 (3H, s, methyl group), δ 5.94 (1H, t, allylic proton), and δ 4.14 (1H, m, hydroxyl-bearing carbon). The mass spectrum confirms a molecular weight of 112 g/mol .

Q. How can researchers ensure purity and stability during storage of this compound?

While direct stability data is limited, related diol compounds (e.g., 2,5-dimethyl derivatives) suggest storage in inert atmospheres at low temperatures (2–8°C) to prevent oxidation. Purity should be verified via glpc or HPLC before use .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during synthesis be resolved?

Discrepancies in NMR or MS data may arise from impurities or isomerization. Cross-validation with high-resolution MS (HRMS) and infrared (IR) spectroscopy is recommended. Computational tools (e.g., density functional theory) can predict spectral patterns to identify structural anomalies .

Q. What statistical methods are appropriate for quantifying this compound in complex mixtures like wine volatiles?

Use independent-sample t-tests (e.g., SPSS 14.0) with a significance threshold of p < 0.05 to compare concentrations across samples. Normalize data against internal standards (e.g., 2-propanol) and validate via replicate analyses to minimize matrix interference .

Q. How do structural modifications (e.g., methyl group position) alter the reactivity of 1,5-hexadien-3-ol derivatives?

Comparative studies of analogs (e.g., 3,4-dimethyl vs. 2,5-dimethyl derivatives) reveal that methyl group placement influences steric hindrance and electronic effects. For example, 3,4-dimethylhexa-1,5-dien-3-ol exhibits distinct regioselectivity in Diels-Alder reactions due to altered orbital alignment .

Q. What role does this compound play in synthesizing bioactive compounds?

The compound serves as a chiral intermediate in pharmaceutical synthesis. Its diene and hydroxyl groups enable participation in cycloadditions and esterification reactions. For instance, it can be functionalized to produce prostaglandin analogs or polymer precursors via controlled radical polymerization .

Q. How can computational modeling predict the environmental fate of this compound?

Tools like EPI Suite or COSMOtherm estimate physicochemical properties (e.g., logP, vapor pressure) to model biodegradation and atmospheric oxidation pathways. Input InChI keys (e.g., BWROKMCJAGKDDI-UHFFFAOYSA-N for related analogs) to refine predictions .

Methodological Notes

- Synthesis Optimization : Vary Grignard reagent stoichiometry and reaction temperature to improve yield. Monitor by thin-layer chromatography (TLC).

- Data Reproducibility : Archive raw spectral data and calibration curves for peer review.

- Safety Protocols : Despite low acute toxicity (GHS non-hazardous classification), use fume hoods and personal protective equipment (PPE) during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.